5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine
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Overview
Description
5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine is a chemical compound that features a pyridine ring substituted with bromine and diethylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with diethylaminoethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylaminoethylamine in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target . The diethylaminoethyl group enhances its solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 5-bromopyrimidine
- 5-bromo-4-N-(2-piperidin-1-ylethyl)pyridine-3,4-diamine
Uniqueness
5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19BrN4 |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C11H19BrN4/c1-3-16(4-2)6-5-15-11-9(12)7-14-8-10(11)13/h7-8H,3-6,13H2,1-2H3,(H,14,15) |
InChI Key |
AWWANCRUGKMJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
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